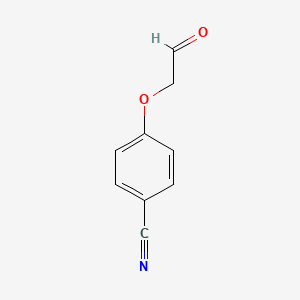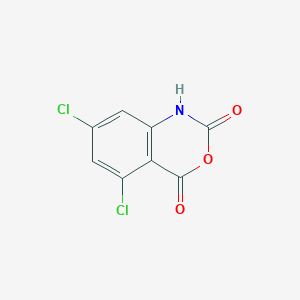
4-benzyl-2-chloro-6-methylpyrimidine
Übersicht
Beschreibung
4-benzyl-2-chloro-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a benzyl group at position 4, a chlorine atom at position 2, and a methyl group at position 6. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-chloro-6-methylpyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dichloro-6-methylpyrimidine with benzylamine. The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-benzyl-2-chloro-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the benzyl group can be modified
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and organic solvents such as DMF and tetrahydrofuran (THF) are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4) are typically employed
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Coupling Products: The products of coupling reactions include biaryl compounds and other complex structures
Wissenschaftliche Forschungsanwendungen
4-benzyl-2-chloro-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-benzyl-2-chloro-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as kinases, proteases, and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-methylpyrimidine: Lacks the benzyl group at position 4.
4-Benzyl-2,6-dichloropyrimidine: Contains an additional chlorine atom at position 6.
4-Benzyl-6-methylpyrimidine: Lacks the chlorine atom at position 2.
Uniqueness
4-benzyl-2-chloro-6-methylpyrimidine is unique due to the presence of both a benzyl group and a chlorine atom, which confer specific chemical reactivity and biological activity. The combination of these substituents allows for versatile modifications and applications in various fields .
Eigenschaften
Molekularformel |
C12H11ClN2 |
|---|---|
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
4-benzyl-2-chloro-6-methylpyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-9-7-11(15-12(13)14-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI-Schlüssel |
YOCMOKQGGXBNKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)Cl)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 3-[6-(4-fluorophenyl)pyridin-3-yl]prop-2-enoate](/img/structure/B8680337.png)



